Welcome to the BenchChem Online Store!
molecular formula C13H8ClNO2 B8644689 5-Chloro-2-(3-hydroxyphenoxy)benzonitrile CAS No. 68534-33-8

5-Chloro-2-(3-hydroxyphenoxy)benzonitrile

Cat. No. B8644689
M. Wt: 245.66 g/mol
InChI Key: AKGACDRSFNWHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04394327

Procedure details

66 g of resorcinol are added to 220 ml of dimethyl sulphoxide. With stirring, 37.4 g of potassium hydroxide (powder) are added, whereupon the temperature rises to 55° C. The mixture is kept for 30 minutes at 60° C. and the 51.6 g of 2,5-dichlorobenzonitrile are added in portions. The reaction mixture is then stirred for 7 hours at 90° C. and, after cooling, poured into ice-water. The pH is adjusted to 6 with conc. hydrochloric acid and initially a brown oil precipitates, which soon becomes crystalline. Crystallisation from ethanol/-water yields 49.6 g of 3-(2'-cyano-4'-chlorophenoxy)-phenol with a melting point of 118°-120° C.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Quantity
51.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[OH-].[K+].Cl[C:12]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][C:13]=1[C:14]#[N:15].Cl>CS(C)=O>[C:14]([C:13]1[CH:16]=[C:17]([Cl:20])[CH:18]=[CH:19][C:12]=1[O:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][CH:8]=1)#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
220 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
37.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
51.6 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 55° C
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred for 7 hours at 90° C.
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
initially a brown oil precipitates
CUSTOM
Type
CUSTOM
Details
Crystallisation from ethanol/-water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=C(OC=2C=C(C=CC2)O)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 49.6 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.